REACTION_CXSMILES
|
[NH3:1].CO.[Cl:4][C:5]1[C:10]([CH:11]=[O:12])=[C:9](Cl)[N:8]=[CH:7][N:6]=1>C1(C)C=CC=CC=1>[NH2:1][C:9]1[C:10]([CH:11]=[O:12])=[C:5]([Cl:4])[N:6]=[CH:7][N:8]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
265 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
163.7 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=NC(=C1C=O)Cl
|
Name
|
|
Quantity
|
3 L
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
23 (± 3) °C
|
Type
|
CUSTOM
|
Details
|
The suspension was stirred 3.5 hr at room temperature before the solids
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
a yellow suspension formed
|
Type
|
TEMPERATURE
|
Details
|
Mild cooling
|
Type
|
TEMPERATURE
|
Details
|
to maintain the reaction temperature at <26° C
|
Type
|
FILTRATION
|
Details
|
were collected by filtration
|
Type
|
WASH
|
Details
|
The solids were washed with EtOAc (1 L)
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the solids were triturated with toluene/heptane (2:1 v/v, 600 mL)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
3.5 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC=NC(=C1C=O)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 71.1 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |